REACTION_CXSMILES
|
[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH:6]1[O:11][C:9](=O)[CH2:8][CH2:7]1.[C:12](O)(=O)C>>[CH3:12][C:9](=[O:11])[CH2:8][CH2:7][CH:6]=[CH:5][CH2:4][CH2:3][CH2:2][CH3:1]
|
Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC1CCC(=O)O1
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Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
obtained
|
Type
|
CUSTOM
|
Details
|
a supported catalyst obtained
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CCC=CCCCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.6 g | |
YIELD: PERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |